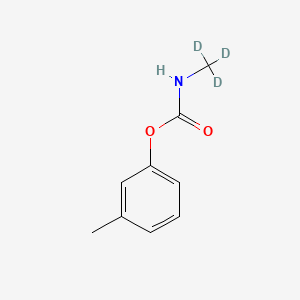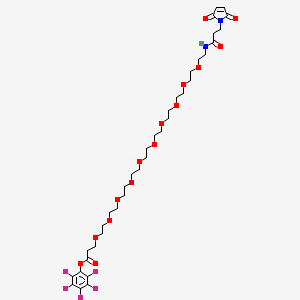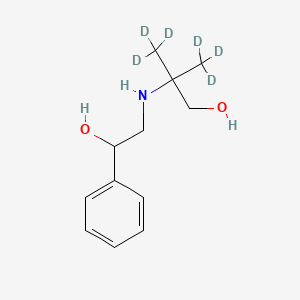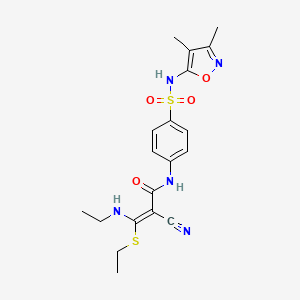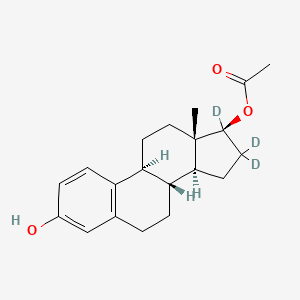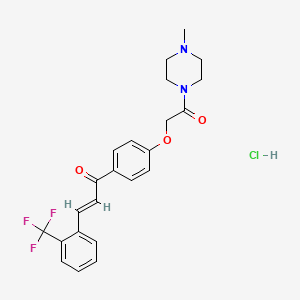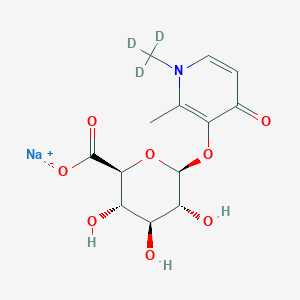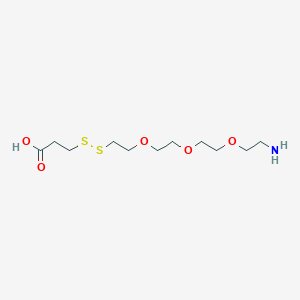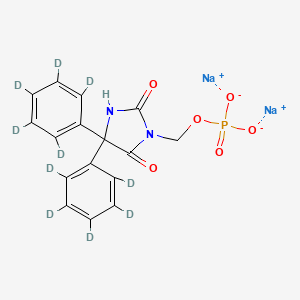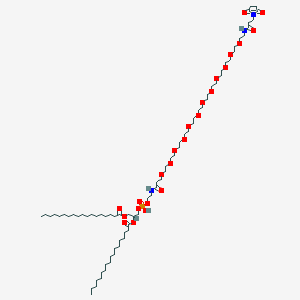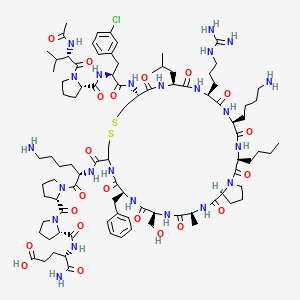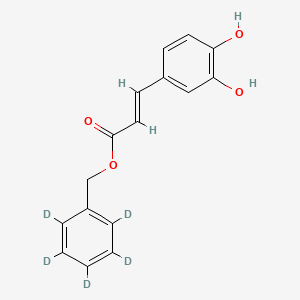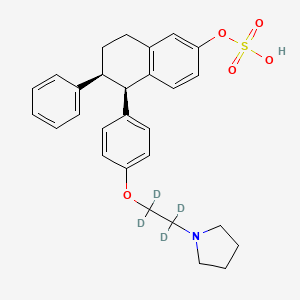
Lasofoxifene sulfate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lasofoxifene sulfate-d4 is a deuterated form of lasofoxifene sulfate, a non-steroidal third-generation selective estrogen receptor modulator (SERM). Lasofoxifene is a naphthalene derivative that selectively binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with high affinity. It is primarily used for the prevention and treatment of osteoporosis and vaginal atrophy in postmenopausal women .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lasofoxifene can be synthesized via a Lewis acid-mediated three-component coupling reaction. This involves the coupling of 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole in the presence of hafnium tetrachloride (HfCl4). The resulting product undergoes iodocarbocyclization and subsequent elimination of hydrogen iodide to form the olefin part, followed by double-bond migration to yield lasofoxifene .
Another method involves the alkylation of cis-1-(4-hydroxyphenyl)-2-phenyl-6-methoxy-1,2,3,4-tetrahydronaphthalene with 1-(2-chloroethyl)pyrrolidine base or its salt. This is followed by deprotection of the hydroxyl group using hydrobromic acid, and conversion into lasofoxifene via reaction with D-tartaric acid and crystallization .
Industrial Production Methods
Industrial production methods for lasofoxifene sulfate-d4 are not widely documented. the synthesis likely follows similar routes as described above, with additional steps to incorporate deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
Lasofoxifene undergoes various chemical reactions, including:
Reduction: Not commonly reported for lasofoxifene.
Substitution: Common in the synthesis process, such as the alkylation step mentioned above.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes.
Substitution: Hafnium tetrachloride (HfCl4), 1-(2-chloroethyl)pyrrolidine, hydrobromic acid.
Major Products Formed
Oxidation: Various oxidized metabolites.
Substitution: Lasofoxifene and its intermediates.
Scientific Research Applications
Lasofoxifene sulfate-d4 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of lasofoxifene.
Biology: Investigated for its effects on estrogen receptors and related pathways.
Medicine: Studied for its potential in treating postmenopausal osteoporosis, vaginal atrophy, and breast cancer
Industry: Utilized in the development of new SERMs and related compounds.
Mechanism of Action
Lasofoxifene mediates its effects by binding to estrogen receptors (ERα and ERβ) with high affinity. It exhibits both estrogenic and antiestrogenic activities, depending on the target tissue. In bone, it mimics the positive effects of estrogen by reducing the production and lifespan of osteoclasts, stimulating osteoblast activity, and altering the RANKL/RANK/osteoprotegerin system . In breast tissue, it acts as an antagonist, inhibiting the growth of estrogen receptor-positive breast cancer cells .
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: Another SERM used in breast cancer treatment.
Raloxifene: Used for osteoporosis and breast cancer prevention.
Nafoxidine: A related compound synthesized via similar methods.
Uniqueness
Lasofoxifene has a higher binding affinity for estrogen receptors compared to tamoxifen and raloxifene. It also has improved oral bioavailability and a longer half-life, making it more effective in certain therapeutic applications .
Properties
Molecular Formula |
C28H31NO5S |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
[(5R,6S)-6-phenyl-5-[4-(1,1,2,2-tetradeuterio-2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-yl] hydrogen sulfate |
InChI |
InChI=1S/C28H31NO5S/c30-35(31,32)34-25-13-15-27-23(20-25)10-14-26(21-6-2-1-3-7-21)28(27)22-8-11-24(12-9-22)33-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28H,4-5,10,14,16-19H2,(H,30,31,32)/t26-,28+/m1/s1/i18D2,19D2 |
InChI Key |
NXQINUGCNDMKEW-NXOFZFLXSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)[C@H]2[C@H](CCC3=C2C=CC(=C3)OS(=O)(=O)O)C4=CC=CC=C4)N5CCCC5 |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OS(=O)(=O)O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



